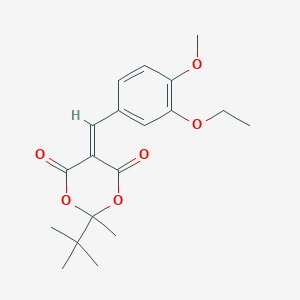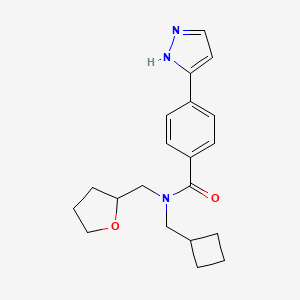
2-tert-butyl-5-(3-ethoxy-4-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-butyl-5-(3-ethoxy-4-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione, commonly known as BMEDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMEDA is a versatile molecule that can be synthesized using different methods, and its unique chemical structure makes it an interesting compound to study.
Mécanisme D'action
The mechanism of action of BMEDA is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. BMEDA has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BMEDA has been shown to have various biochemical and physiological effects, including the inhibition of topoisomerase II, induction of apoptosis in cancer cells, and the synthesis of novel materials with unique properties. In vitro studies have shown that BMEDA has cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BMEDA has also been shown to have low toxicity towards normal cells, making it a promising candidate for further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
BMEDA has several advantages for lab experiments, including its high purity and yield, versatility, and low toxicity towards normal cells. However, BMEDA also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for research on BMEDA, including the investigation of its potential as an anticancer agent, the synthesis of novel materials using BMEDA as a building block, and the development of new synthetic methods for BMEDA. Further studies are needed to fully understand the mechanism of action of BMEDA and to optimize its synthesis and handling for various applications. Additionally, the potential toxicity of BMEDA towards normal cells should be further investigated to ensure its safety for clinical use.
Méthodes De Synthèse
BMEDA can be synthesized using different methods, including the reaction of 3-ethoxy-4-methoxybenzaldehyde with tert-butyl acetoacetate in the presence of piperidine, followed by the reaction of the resulting product with malonic acid in the presence of acetic anhydride. Another method involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with tert-butyl acetoacetate in the presence of piperidine, followed by the reaction of the resulting product with malonic acid in the presence of acetic anhydride and sodium acetate. Both methods yield BMEDA with high purity and yield.
Applications De Recherche Scientifique
BMEDA has been extensively studied for its potential applications in various fields, including materials science, drug discovery, and organic synthesis. In materials science, BMEDA has been used as a building block for the synthesis of novel materials with unique properties, such as high thermal stability and mechanical strength. In drug discovery, BMEDA has been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In organic synthesis, BMEDA has been used as a catalyst for various reactions, including the synthesis of chiral compounds.
Propriétés
IUPAC Name |
2-tert-butyl-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c1-7-23-15-11-12(8-9-14(15)22-6)10-13-16(20)24-19(5,18(2,3)4)25-17(13)21/h8-11H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAAJWYSWRSBSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)OC(OC2=O)(C)C(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5607948.png)

![4-[(2-furylmethylene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5607982.png)
![5-{[(1-benzothien-5-ylcarbonyl)amino]methyl}-N-methyl-2-furamide](/img/structure/B5607990.png)
![N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5607998.png)
![isopropyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5608016.png)
![3-[(2-fluorobenzyl)oxy]-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]azetidine](/img/structure/B5608017.png)
![N-(3,4-dichlorophenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5608029.png)

![ethyl (2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5608043.png)
![3-bromo-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5608051.png)
![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B5608059.png)

![2,4-difluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5608081.png)